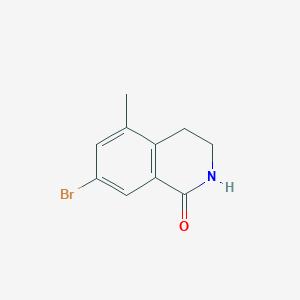

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated and methyl-substituted derivative of the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold. This heterocyclic compound features a bicyclic structure with a lactam ring, where the bromine atom at position 7 and the methyl group at position 5 contribute to its unique electronic and steric properties. The compound is of significant interest in medicinal chemistry due to the pharmacological versatility of the DHIQ core, which is present in natural products and synthetic molecules with anticancer, antiviral, and antimicrobial activities .

Synthesis of this compound typically involves functionalization of the DHIQ backbone through methods such as rhodium-catalyzed alkylation or radical cyclization. For instance, bromination of precursor amines using hydrobromic acid has been reported . The bromine substituent enhances electrophilic reactivity, while the methyl group modulates lipophilicity and metabolic stability, making it a promising candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

7-bromo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBLBMPEZZDWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing 3,4-dihydroisoquinolin-1(2H)-one scaffolds. A phenethylamide precursor undergoes acid-catalyzed cyclodehydration, as demonstrated in the synthesis of 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one. For 7-bromo-5-methyl derivatives, a substituted phenethylamide with pre-installed methyl and bromine groups would be ideal. However, regioselectivity challenges necessitate sequential functionalization.

Skraup Condensation Adaptations

While Skraup condensation typically yields quinolines, modifications using glycerol and sulfuric acid have been applied to brominated anilines. For dihydroisoquinolinones, this method is less common but offers potential for one-pot cyclization and oxidation.

Bromination Methodologies

| Parameter | Value |

|---|---|

| Temperature | 0°C → 70°C |

| Reaction Time | 1.5 hours |

| Key Reagents | HBr, NaNO, CuBr |

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS in sulfuric acid efficiently brominates electron-deficient aromatics. For 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one:

-

Reaction : 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one (0.186 mol) in conc. HSO at 60°C.

-

Bromination : Add NBS (1.5 equiv) in portions over 3 hours.

-

Isolation : Extract with CHCl, wash with brine, and recrystallize.

Yield : 75%.

| Parameter | Value |

|---|---|

| Solvent | Concentrated HSO |

| Temperature | 60°C |

| Equivalents NBS | 1.5 |

Regioselectivity Note : The methyl group at position 5 directs bromination to position 7 via meta-directing effects, though strong acids may alter electronic profiles.

Methyl Group Introduction Strategies

Friedel-Crafts Alkylation

Introducing methyl groups via Friedel-Crafts requires careful substrate design to avoid over-alkylation. For 5-methyl derivatives:

Hypothetical Protocol :

-

Substrate : 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

-

Methylation : Treat with MeCl (1.2 equiv) and AlCl (1.5 equiv) in CHCl at 0°C.

-

Workup : Quench with ice water, extract, and purify.

Challenge : Competitive bromine displacement or ring oxidation may occur.

Integrated Synthetic Routes

Route 1: Cyclization → Bromination → Methylation

Route 2: Amino Precursor → Sandmeyer Bromination

-

Cyclization : Form 7-amino-5-methyl-3,4-dihydroisoquinolin-1(2H)-one.

-

Bromination : Sandmeyer reaction.

Advantage : High regioselectivity for bromine at position 7.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Complexity |

|---|---|---|---|

| Sandmeyer Bromination | 63% | High | Moderate |

| NBS Bromination | 75% | Moderate | Low |

| Bischler-Napieralski | 67% | High | High |

Key Findings :

-

NBS bromination offers higher yields but requires harsh acidic conditions.

-

Sandmeyer reaction provides precise bromine placement but demands amino precursors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinones.

Reduction: Reduction can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Dihydroisoquinolinone derivatives.

Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is investigated for its potential as a pharmacophore in drug design, especially targeting neurological disorders like Parkinson's disease and schizophrenia. It acts as a positive allosteric modulator of dopamine D1 receptors, which are crucial in the treatment of these conditions. Research indicates that compounds similar to 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one can alleviate symptoms associated with cognitive impairment in Parkinson's disease and may also be beneficial in treating attention deficit-hyperactivity disorder (ADHD) and depression .

Case Study: Neuroprotection

In preclinical studies, the compound demonstrated neuroprotective effects by modulating neurotransmitter systems, which may lead to improved motor functions and cognitive abilities in animal models of Parkinson's disease. This highlights its therapeutic potential and warrants further investigation into its mechanisms of action .

Organic Synthesis

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form quinones and reduction to yield dihydro derivatives. These reactions are often facilitated by catalysts such as palladium and bases like potassium carbonate.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Oxidation | Quinones | Palladium catalyst, DMF |

| Reduction | Dihydro derivatives | Hydrogenation conditions |

| Substitution | Various substituted isoquinolinones | Base-catalyzed reactions |

Biological Studies

Interaction with Biological Targets

Research has shown that this compound interacts with various biological macromolecules. Studies focus on its binding affinity to enzymes and receptors, which is essential for understanding its pharmacological profile. For example, investigations into its effects on G protein-coupled receptors (GPCRs) have revealed insights into its potential as a therapeutic agent .

Case Study: Binding Affinity

In vitro studies demonstrate that the compound exhibits significant binding affinity to dopamine receptors. This interaction is believed to enhance dopaminergic signaling, leading to improved outcomes in models of neurodegenerative diseases .

Industrial Applications

Material Development

Beyond medicinal uses, this compound is explored for its potential in developing novel materials and chemical processes. Its unique chemical properties make it a candidate for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one may interact with enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The DHIQ scaffold allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Key structural analogs include:

Key Observations :

- Bromine Position : Bromine at C7 (7-Bromo-5-methyl-DHIQ) vs. C6 (6-Bromo-3-methyl-DHIQ) alters steric hindrance and electronic effects. For example, 6-Bromo derivatives show stronger antifungal activity, likely due to optimized interactions with oomycete targets .

- Methoxy/Aryl Groups: Methoxybenzoyl-substituted DHIQs (e.g., 16g) exhibit nanomolar antiproliferative activity by disrupting tubulin polymerization, comparable to combretastatin A-4 .

- Hydroxy Groups : Dihydroxy-DHIQs (e.g., 6a) are less potent in HIV-1 inhibition than fused [6,5] systems, highlighting the importance of ring conformation .

Physicochemical Properties

- Conformational Effects : X-ray studies of sulfamoyloxy-DHIQs (e.g., 17f) reveal that adjacent carbonyl groups enforce a "steroid-like" conformation, critical for tubulin binding .

Biological Activity

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 222.1 g/mol. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological activity through mechanisms such as halogen bonding.

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. Studies suggest that compounds in the dihydroisoquinoline class can modulate enzyme activities or bind to specific receptors, influencing cellular pathways related to proliferation, apoptosis, and signal transduction.

Biological Activities

-

Anticancer Activity :

- Research indicates that derivatives of dihydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in human leukemia (HL-60), breast cancer (MCF-7), and prostate cancer (LNCaP) cell lines with IC50 values ranging from 0.08 to 0.61 μg/mL .

- A specific study on a related compound demonstrated promising results against multidrug-resistant cancer cell lines, indicating potential for overcoming resistance mechanisms .

-

Enzyme Inhibition :

- Compounds containing the 3,4-dihydroisoquinoline scaffold have been identified as potential inhibitors of leucine aminopeptidase (LAP), an enzyme implicated in various physiological processes. In silico studies have predicted strong binding affinities, suggesting that further investigation into their inhibitory effects could reveal therapeutic applications .

- Microbial Activity :

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.